REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[N:9]=[C:8]([Br:11])[NH:7][C:6]=2[C:5](=[O:12])[NH:4][C:3]1=[O:13].C(N(C(C)C)CC)(C)C.Br[CH2:24][C:25]#[C:26][CH3:27]>CN(C)C=O.O>[CH3:1][N:2]1[C:10]2[N:9]=[C:8]([Br:11])[N:7]([CH2:24][C:25]#[C:26][CH3:27])[C:6]=2[C:5](=[O:12])[NH:4][C:3]1=[O:13]
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C=2NC(=NC12)Br)=O)=O
|
Name
|
|
Quantity
|
36 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
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BrCC#CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrCC#CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
is stirred at room temperature for three hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
the mixture is stirred at room temperature for a further hour until the reaction
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Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water, cold methanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(NC(C=2N(C(=NC12)Br)CC#CC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |